molecular formula C7H4ClNS B029859 7-Chlorothieno[2,3-c]pyridine CAS No. 28948-58-5

7-Chlorothieno[2,3-c]pyridine

Cat. No. B029859
Key on ui cas rn: 28948-58-5
M. Wt: 169.63 g/mol
InChI Key: HRHLEPHFARWKKU-UHFFFAOYSA-N
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Patent
US04889848

Procedure details

(adb) 671.5 g of thieno[2,3-c]pyridine 6-oxide hydrochloride were suspended in 4000 ml of dioxane under argon and 655 ml of phosphorus oxychloride are added. The mixture was heated on an oil-bath until the exothermic reaction set in. After the exothermic reaction faded away, the mixture was heated to reflux for an additional 10 minutes. The mixture was concentrated in vacuo and the residue was taken up in 2000 ml of toluene. The solution was then treated with 300 ml of water while cooling slowly. The mixture was neutralized by the portionwise addition of sodium carbonate. The organic phase was separated and the aqueous phase was extracted with 1000 ml of toluene. After washing with water, the combined organic solutions were dried over sodium sulfate, filtered and evaporated, whereby crude 7-chloro-thieno[2,3-c]pyridine was obtained as a brown oil.
Name
thieno[2,3-c]pyridine 6-oxide hydrochloride
Quantity
671.5 g
Type
reactant
Reaction Step One
Quantity
655 mL
Type
reactant
Reaction Step Two
Quantity
4000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[C:6]2=[CH:7][N+:8]([O-])=[CH:9][CH:10]=[C:5]2[CH:4]=[CH:3]1.P(Cl)(Cl)([Cl:14])=O>O1CCOCC1>[Cl:14][C:7]1[N:8]=[CH:9][CH:10]=[C:5]2[CH:4]=[CH:3][S:2][C:6]=12 |f:0.1|

Inputs

Step One
Name
thieno[2,3-c]pyridine 6-oxide hydrochloride
Quantity
671.5 g
Type
reactant
Smiles
Cl.S1C=CC=2C1=C[N+](=CC2)[O-]
Step Two
Name
Quantity
655 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
4000 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on an oil-bath until the exothermic reaction
CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The solution was then treated with 300 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
while cooling slowly
ADDITION
Type
ADDITION
Details
The mixture was neutralized by the portionwise addition of sodium carbonate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 1000 ml of toluene
WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic solutions were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC=C2C1SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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